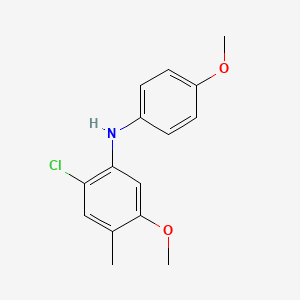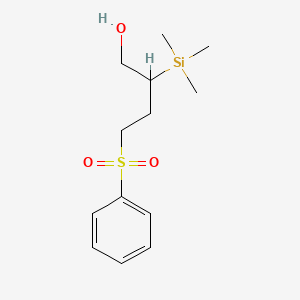![molecular formula C14H12F2OSn B15173075 Bis[(3-fluorophenyl)methyl]stannanone CAS No. 917804-01-4](/img/structure/B15173075.png)
Bis[(3-fluorophenyl)methyl]stannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(3-fluorophenyl)methyl]stannanone is a chemical compound characterized by its unique structure, which includes a tin atom bonded to two (3-fluorophenyl)methyl groups
Synthetic Routes and Reaction Conditions:
Stannane Derivatives Synthesis: The compound can be synthesized by reacting stannane derivatives with appropriate fluorophenyl-containing reagents under controlled conditions.
Fluorination Reactions: Fluorination of phenyl groups followed by subsequent reactions to introduce the tin atom can also be employed.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used to ensure quality control and consistency.
Continuous Flow Synthesis: Continuous flow synthesis can be employed for large-scale production, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different tin-containing compounds.
Substitution: Substitution reactions involving the replacement of fluorine atoms or other substituents on the phenyl rings are common.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidized Products: Various oxidized derivatives of the compound.
Reduced Products: Reduced forms of the compound, potentially with different tin coordination environments.
Substituted Products: Compounds with different substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[(3-fluorophenyl)methyl]stannanone is used in the synthesis of complex organic molecules and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as a therapeutic agent. Industry: The compound is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which Bis[(3-fluorophenyl)methyl]stannanone exerts its effects involves its interaction with molecular targets and pathways. The tin atom plays a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Bis[(3-fluorophenyl)methyl]disulfide: Similar in structure but contains sulfur instead of tin.
Bis[(3-fluorophenyl)methyl]borane: Contains boron instead of tin, leading to different reactivity and applications.
Uniqueness:
Reactivity: Bis[(3-fluorophenyl)methyl]stannanone exhibits unique reactivity due to the presence of the tin atom, which is not found in the similar compounds listed above.
Applications: Its applications in various fields, including medicinal chemistry and material science, highlight its distinctiveness.
Eigenschaften
CAS-Nummer |
917804-01-4 |
|---|---|
Molekularformel |
C14H12F2OSn |
Molekulargewicht |
352.95 g/mol |
IUPAC-Name |
bis[(3-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
InChI-Schlüssel |
PPIYNXUZFPGAFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C[Sn](=O)CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

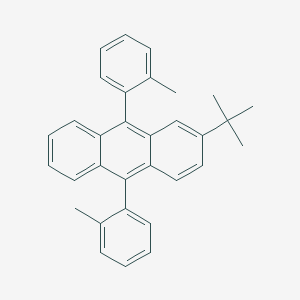

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
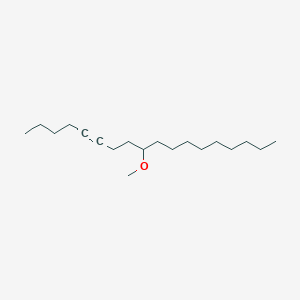
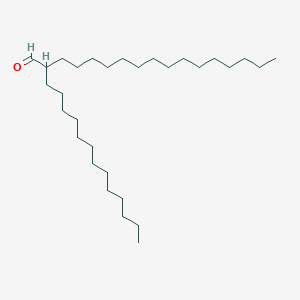
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
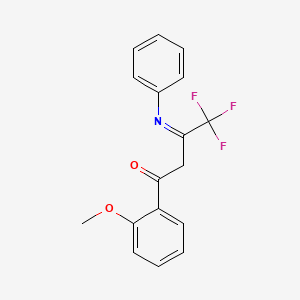
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
